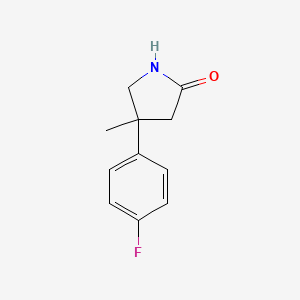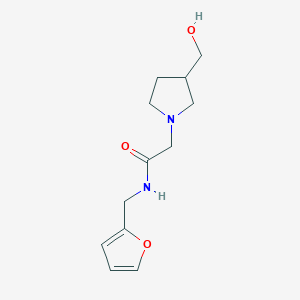
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one
描述
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one, also known as 4-Fluoro-4-methylpyrrolidin-2-one or FMOP, is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless organic solid with a molecular formula of C10H13FO and a molecular weight of 172.2 g/mol. FMOP is a versatile compound that has been used in a range of scientific research applications, including synthesis, drug discovery, and biochemical studies.
科学研究应用
FMOP has been used in a variety of scientific research applications, including drug discovery, synthesis, and biochemical studies. It has been used as a building block for the synthesis of a variety of compounds, including peptides, peptidomimetics, and small molecules. It has also been used as a starting material for the synthesis of potential therapeutic agents, such as inhibitors of the enzyme carbonic anhydrase. Furthermore, FMOP has been used in biochemical studies to investigate the structure and function of proteins and enzymes.
作用机制
The mechanism of action of FMOP is not well understood. However, it is thought to act as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate, which is an important step in the regulation of pH in the body. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate, resulting in an increase in the pH of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOP are not well understood. However, it is believed that FMOP may act as an inhibitor of the enzyme carbonic anhydrase, which could lead to a decrease in the production of bicarbonate and an increase in the pH of the body. In addition, FMOP may also act as a modulator of other enzymes and proteins, which could lead to changes in the activity of these proteins.
实验室实验的优点和局限性
FMOP has several advantages for use in laboratory experiments. It is a highly efficient compound with a high yield and can be synthesized in a single step. Furthermore, it is a versatile compound that can be used for a variety of scientific research applications. However, FMOP also has some limitations. It can be toxic and can cause irritation to the skin and eyes. Furthermore, it can be difficult to obtain in large quantities, as it is not widely available.
未来方向
FMOP is a versatile compound with a variety of potential applications in scientific research. In the future, it could be used to investigate the structure and function of proteins and enzymes, as well as to develop potential therapeutic agents. Additionally, FMOP could be used to synthesize a variety of compounds, such as peptides, peptidomimetics, and small molecules. Furthermore, it could be used to study the biochemical and physiological effects of inhibition of the enzyme carbonic anhydrase. Finally, FMOP could be used to develop new methods for synthesizing compounds and for drug discovery.
属性
IUPAC Name |
4-(4-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNOFKFPAOUONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![3-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467232.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1467234.png)
![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)


![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)